molecular formula C8H3IN2O B13138254 6-Iodobenzo[d]isoxazole-3-carbonitrile

6-Iodobenzo[d]isoxazole-3-carbonitrile

Katalognummer: B13138254
Molekulargewicht: 270.03 g/mol
InChI-Schlüssel: QOCHPBJZKNEXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound that features an isoxazole ring fused to a benzene ring, with an iodine atom at the 6-position and a cyano group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodophenylacetonitrile with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodobenzo[d]isoxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

6-Iodobenzo[d]isoxazole-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Iodobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The iodine atom and cyano group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Iodobenzo[d]isoxazole-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .

Eigenschaften

Molekularformel

C8H3IN2O

Molekulargewicht

270.03 g/mol

IUPAC-Name

6-iodo-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H

InChI-Schlüssel

QOCHPBJZKNEXEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)ON=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.